molecular formula C9H4F2N4 B14779464 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile

2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile

Cat. No.: B14779464
M. Wt: 206.15 g/mol
InChI Key: QIOXVXNINKFYDG-UHFFFAOYSA-N
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Description

2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is a chemical compound that belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a 1H-triazol-5-yl group at the 4 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with a suitable triazole precursorThis reaction is carried out under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-4-(1H-triazol-5-yl)benzonitrile is unique due to the presence of both fluorine atoms and the triazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the triazole ring provides a versatile platform for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C9H4F2N4

Molecular Weight

206.15 g/mol

IUPAC Name

2,6-difluoro-4-(2H-triazol-4-yl)benzonitrile

InChI

InChI=1S/C9H4F2N4/c10-7-1-5(9-4-13-15-14-9)2-8(11)6(7)3-12/h1-2,4H,(H,13,14,15)

InChI Key

QIOXVXNINKFYDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C2=NNN=C2

Origin of Product

United States

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